Bis(dimethylamino)methylphenylsilane

Vue d'ensemble

Description

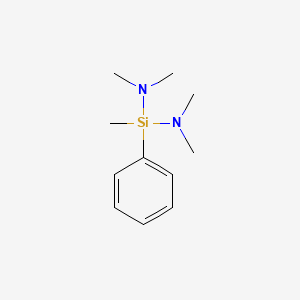

Bis(dimethylamino)methylphenylsilane is a chemical compound with the molecular formula C11H20N2Si. It is known for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by the presence of a silicon atom bonded to a phenyl group, a methyl group, and two dimethylamino groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bis(dimethylamino)methylphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of phenylmethylchlorosilane with dimethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:

PhMeSiCl+2(CH3)2NH→PhMeSi(NMe2)2+2HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods. The reaction is carried out in specialized reactors designed to handle the exothermic nature of the process and to ensure the purity of the final product. The use of catalysts and controlled reaction conditions helps in achieving high yields and minimizing by-products.

Analyse Des Réactions Chimiques

Polymerization Reactions

Bis(dimethylamino)methylphenylsilane participates in polycondensation reactions to form siloxane-based polymers. Key findings include:

a. Polycondensation with dihydroxysilanes

-

Reaction with 1,4-bis(hydroxydimethylsilyl)benzene yields high-molecular-weight polysiloxanes via the aminosilane-deficient method .

-

Conditions: Dry toluene, 105–110°C, argon atmosphere.

-

Byproduct: Dimethylamine gas evolves during the reaction.

b. Self-condensation for polymethylphenylsiloxane

Thermal Decomposition Pathways

Theoretical studies at the CCSD(T)/6-311+G(2d,p) level reveal decomposition routes and kinetics :

| Reaction Pathway | Activation Energy (kcal/mol) | Major Products Formed |

|---|---|---|

| Concerted CH₄ elimination | 62.7 | H₂C=N–SiH₂NMe₂ (methyleneimine) |

| Stepwise N–Me cleavage | 80.6 | H₂C=NMe + SiH₂(NMe₂)₂ |

| Si–N bond rupture | 87.4 | SiH₃NMe₂ + CH₃N=CH₂ |

Key Observations:

-

Temperature dependence :

Substitution and Functionalization

The dimethylamino groups (-NMe₂) undergo substitution reactions:

a. Halogenation

-

Reacts with Cl₂ or Br₂ to produce halosilanes (e.g., PhMeSiCl₂).

-

Reagents: Halogens in inert solvents (e.g., CCl₄).

b. Oxidation

-

Hydrogen peroxide converts the compound to silanol derivatives (PhMeSi(OH)₂).

Comparative Reactivity in Thin-Film Deposition

Compared to tris(dimethylamino)silane (TrDMAS), this compound exhibits:

Applications De Recherche Scientifique

Chemical Synthesis

Role as a Precursor:

Bis(dimethylamino)methylphenylsilane serves as a crucial precursor in the synthesis of various organosilicon compounds. It is particularly valuable in the production of specialty polymers and coatings. The compound can participate in reactions such as polycondensation, leading to the formation of new poly(amide)s when reacted with bis(4-carboxyphenyl)R1R2 silane derivatives.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Oxidation | Reaction with oxidizing agents like hydrogen peroxide | Silanol derivatives |

| Reduction | Reaction with reducing agents such as lithium aluminum hydride | Silane derivatives |

| Substitution | Replacement of dimethylamino groups with other functional groups | Various substituted silanes |

Biological Applications

Modification of Biomolecules:

In biological research, this compound is utilized for modifying biomolecules to enhance their properties. Its ability to form stable bonds with biological substrates makes it suitable for creating biocompatible materials that can be used in drug delivery systems and medical devices .

Case Study: Biocompatibility Assessment

A study investigated the use of this compound in developing biocompatible coatings for implants. The results indicated that the modified surfaces exhibited improved cell adhesion and proliferation compared to unmodified surfaces, suggesting its potential for enhancing implant performance in medical applications .

Industrial Applications

Production of Specialty Polymers:

The compound is extensively used in industrial settings for producing specialty polymers, coatings, and adhesives. Its reactivity allows for the formation of siloxane networks that exhibit desirable mechanical properties and thermal stability .

Table 2: Industrial Applications of this compound

| Application Type | Description |

|---|---|

| Specialty Polymers | Used in the synthesis of polysiloxanes with tailored properties |

| Coatings | Provides durable and resistant coatings for various substrates |

| Adhesives | Enhances adhesion properties in silicone-based adhesives |

Case Studies on Polymer Synthesis

Thermally Stable Silphenylene Vinyl Siloxane Elastomers:

Research has demonstrated that this compound can be used to synthesize thermally stable elastomers. In one study, a transparent gum-like material was produced through a reaction involving this compound, yielding high-performance elastomers suitable for high-temperature applications .

Polymerization Studies:

Further studies explored its role in polymerization processes, where it was found to facilitate the formation of complex siloxane structures that possess enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices resulted in materials that retained functionality under extreme conditions .

Mécanisme D'action

The mechanism of action of bis(dimethylamino)methylphenylsilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The dimethylamino groups enhance the nucleophilicity of the silicon atom, facilitating its interaction with electrophilic species.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Bis(dimethylamino)dimethylsilane

- Bis(dimethylamino)diphenylsilane

- Tris(dimethylamino)silane

Uniqueness

Bis(dimethylamino)methylphenylsilane is unique due to the presence of both a phenyl group and dimethylamino groups attached to the silicon atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for a variety of applications that similar compounds may not be able to achieve.

Activité Biologique

Bis(dimethylamino)methylphenylsilane (BDMPS) is a silane compound characterized by its unique structure that includes both silicon and nitrogen functionalities. This compound has garnered interest in various fields, including materials science and medicinal chemistry, due to its potential biological activities and applications.

- Molecular Formula : CHNSi

- Molecular Weight : 208.4 g/mol

- Boiling Point : 146-147 °C

- Density : 0.835 g/cm³

- Flash Point : -4 °C

Biological Activity Overview

BDMPS exhibits several biological activities, primarily attributed to its silane and amine groups. The compound's interaction with biological systems can lead to various effects, including antimicrobial activity, cytotoxicity, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that BDMPS and related silanes possess significant antimicrobial properties. Studies have shown that silane compounds can disrupt microbial cell membranes, leading to cell lysis. BDMPS has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of BDMPS in human cell lines. The results suggest a dose-dependent cytotoxic effect, with higher concentrations leading to increased cell death.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The biological activity of BDMPS can be attributed to its ability to form reactive species upon hydrolysis, which can interact with cellular components such as proteins and nucleic acids. The presence of dimethylamino groups enhances its reactivity, allowing it to participate in various biochemical interactions.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at the Southern Research Institute evaluated the antimicrobial properties of BDMPS against common pathogens. The findings revealed that BDMPS effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. -

Cytotoxicity Assessment :

In a separate study published in the Journal of Organic Chemistry, BDMPS was tested for cytotoxic effects on HeLa cells. The results indicated that at concentrations above 50 µM, significant cell death occurred, suggesting potential applications in targeted cancer therapies.

Propriétés

IUPAC Name |

N-(dimethylamino-methyl-phenylsilyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2Si/c1-12(2)14(5,13(3)4)11-9-7-6-8-10-11/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSUYTOTVCEJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C1=CC=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.